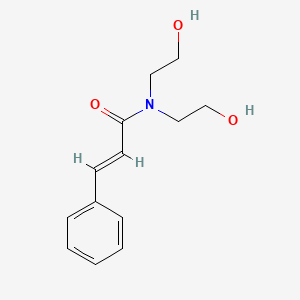![molecular formula C16H32INO2 B13835179 N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide is a quaternary ammonium compound These compounds are known for their surfactant properties and are often used in various industrial and research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. A possible synthetic route could be:
Starting Materials: N,N-Dimethyl-N-(2-hydroxyethyl)amine, methacryloyl chloride, and 1-iodooctane.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen, and may require solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for quaternary ammonium compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Polymerization: The methacryloyl group can undergo radical polymerization to form polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, or halides.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under conditions such as heat or UV light.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Polymerization: Polymers with varying properties based on the reaction conditions and monomer ratios.
Scientific Research Applications
Chemistry: As a monomer in the synthesis of functional polymers.
Biology: As a surfactant or antimicrobial agent.
Medicine: In drug delivery systems or as a component in medical devices.
Industry: In coatings, adhesives, and as an antistatic agent.
Mechanism of Action
The mechanism of action for N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide depends on its application:
Surfactant Properties: It reduces surface tension by aligning at interfaces.
Antimicrobial Action: Disrupts microbial cell membranes.
Polymerization: The methacryloyl group forms covalent bonds during polymerization.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-decyl)ammonium iodide
- N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-hexyl)ammonium iodide
Uniqueness
N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide is unique due to its specific alkyl chain length and methacryloyl functionality, which can influence its physical and chemical properties, such as hydrophobicity and polymerization behavior.
Properties
Molecular Formula |
C16H32INO2 |
|---|---|
Molecular Weight |
397.33 g/mol |
IUPAC Name |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;iodide |
InChI |
InChI=1S/C16H32NO2.HI/c1-6-7-8-9-10-11-12-17(4,5)13-14-19-16(18)15(2)3;/h2,6-14H2,1,3-5H3;1H/q+1;/p-1 |
InChI Key |
DHICRBRNYFHVAZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



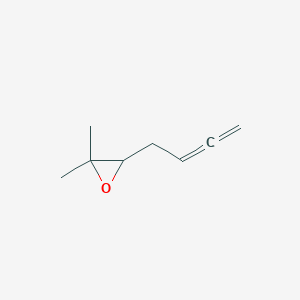


![5-(1-ethoxyethoxy)-N,N-dimethylbicyclo[2.2.1]hept-2-en-2-amine](/img/structure/B13835120.png)
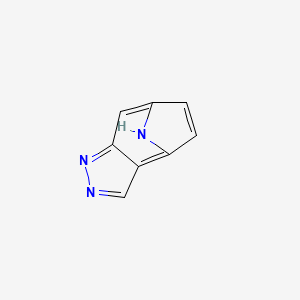
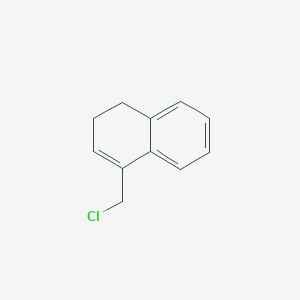
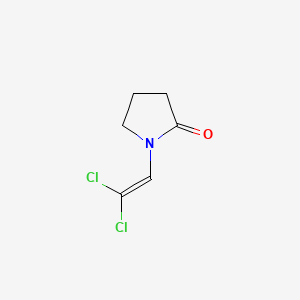
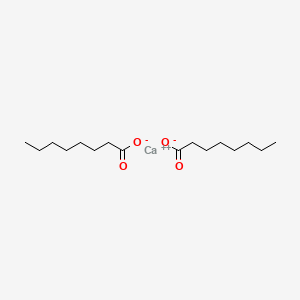
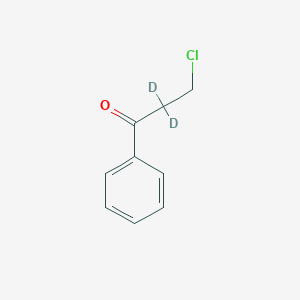
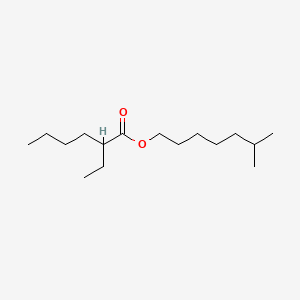
![N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)
![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)
